3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a sulfonyl group and a methoxyphenyl group.
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate sulfonyl chloride and methoxyphenylamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonyl group enhances the binding affinity through hydrogen bonding and electrostatic interactions. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex. These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE include other triazoloquinazolines with different substituents. For example:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds have shown potent antibacterial and anti-HIV activities.
Triazolothiadiazines: These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it an interesting subject for research in pharmacology and related fields.
Chemical Structure
The compound features a triazole ring fused with a quinazolinone structure and a sulfonyl group derived from 2,5-dimethylbenzenesulfonic acid. The methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can facilitate binding interactions through hydrogen bonding and π-stacking, while the triazole moiety may participate in metal coordination or act as a bioisostere for amides or esters.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines. The mechanism is likely related to the modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : Specific studies have reported that this compound acts as an inhibitor of certain enzymes involved in metabolic processes, which may be beneficial in treating metabolic disorders.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Antimicrobial | Efficacy against Gram-positive bacteria | |
Enzyme Inhibition | Inhibition of metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Impact on Activity |
---|---|
Sulfonyl Group | Enhances binding affinity |
Triazole Ring | Contributes to bioactivity and stability |
Methoxyphenyl Substituent | Increases lipophilicity and receptor interaction |
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating promising anticancer potential.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting effective antimicrobial properties.
- Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis. Results indicated a competitive inhibition pattern with an IC50 value of approximately 50 nM.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-15-11-12-16(2)21(13-15)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)19-9-4-5-10-20(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASODFTZPHQQDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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